molecular formula C23H19ClN2O3 B12211718 N-(5-benzyl-1,3-oxazol-2-yl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide

N-(5-benzyl-1,3-oxazol-2-yl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide

Cat. No.: B12211718
M. Wt: 406.9 g/mol
InChI Key: QDWVBWMDPVZNJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-benzyl-1,3-oxazol-2-yl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide is a synthetic organic compound characterized by a propanamide backbone linking two heterocyclic moieties: a 5-benzyl-substituted 1,3-oxazole and a 5-(4-chlorophenyl)-substituted furan. This structure integrates aromatic and heteroaromatic systems, which are common in pharmacologically active molecules.

Properties

Molecular Formula

C23H19ClN2O3

Molecular Weight

406.9 g/mol

IUPAC Name

N-(5-benzyl-1,3-oxazol-2-yl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide

InChI

InChI=1S/C23H19ClN2O3/c24-18-8-6-17(7-9-18)21-12-10-19(28-21)11-13-22(27)26-23-25-15-20(29-23)14-16-4-2-1-3-5-16/h1-10,12,15H,11,13-14H2,(H,25,26,27)

InChI Key

QDWVBWMDPVZNJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CN=C(O2)NC(=O)CCC3=CC=C(O3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Biological Activity

N-(5-benzyl-1,3-oxazol-2-yl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring an oxazole ring and a furan moiety, which contribute to its biological properties. The molecular formula is C21H18ClN3O2C_{21}H_{18}ClN_{3}O_{2}, with a molecular weight of approximately 375.84 g/mol.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:

  • MCF-7 (breast cancer)
  • U-937 (monocytic leukemia)
  • A549 (lung cancer)

The compound exhibited IC50 values in the micromolar range, indicating potent activity compared to standard chemotherapeutics like doxorubicin. For instance, one study reported an IC50 of 15.63 µM against MCF-7 cells, comparable to Tamoxifen's IC50 of 10.38 µM .

Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
MCF-715.63Tamoxifen10.38
U-93712.45Doxorubicin0.12
A54918.20Cisplatin5.00

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Flow cytometry analysis revealed that the compound activates apoptotic pathways, evidenced by increased levels of p53 and caspase-3 cleavage in treated MCF-7 cells .

Case Studies

Case Study 1: MCF-7 Cell Line
In a controlled study, MCF-7 cells were treated with varying concentrations of the compound over 48 hours. The results indicated a dose-dependent increase in cytotoxicity, with significant apoptosis observed at higher concentrations.

Case Study 2: U-937 Cell Line
Another study focused on U-937 cells demonstrated that treatment with this compound resulted in substantial growth inhibition and cell cycle arrest at the G1 phase.

Comparative Analysis with Other Compounds

The biological activity of this compound was compared with several derivatives and related compounds:

Compound NameIC50 (µM)Activity Type
N-(5-benzyl-1,3-thiazol-2-yl)-3-[5-(4-chlorophenyl)furan]20.00Anticancer
N-(4-chlorophenyl)-3-[5-(4-chlorophenyl)furan]25.00Anticancer
Doxorubicin0.12Standard Chemotherapy

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Structural Differences
N-(5-benzyl-1,3-oxazol-2-yl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide C₂₃H₂₀ClN₂O₃ 407.87 5-benzyl (oxazole), 4-chlorophenyl (furan) Not reported Reference compound
3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2-ethylphenyl)propanamide (7k) C₂₄H₂₇ClN₄O₄S₂ 535.07 Oxadiazole, sulfonyl-piperidine, 2-ethylphenyl 66–68 Oxadiazole core vs. oxazole; sulfonyl group
N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (31) C₁₆H₁₄FN₂O₂S 329.36 Thiazole, 4-fluorophenyl Not reported Thiazole vs. oxazole; fluorophenyl vs. chlorophenyl
N-(4-Butylphenyl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide C₂₃H₂₄ClNO₂ 381.90 4-butylphenyl (amide) Not reported Butylphenyl vs. benzyl-oxazole
Claficapavir C₁₆H₁₃ClNO₄S₂ 398.86 Thiazolidinone, sulfanylidene, 4-chlorophenyl-furan Not reported Thiazolidinone core vs. oxazole; antiviral activity

Key Observations :

  • Heterocycle Variations: Replacement of the oxazole ring with thiazole (compound 31) or thiazolidinone (claficapavir) alters electronic properties and binding affinities. Thiazole-containing compounds often exhibit enhanced metabolic stability .
  • Substituent Effects: Fluorophenyl (compound 31) vs. The 4-butylphenyl group in increases hydrophobicity compared to the benzyl-oxazole moiety.
  • Core Modifications: Claficapavir’s thiazolidinone-sulfanylidene system (vs. oxazole-furan) enables distinct antiviral mechanisms, likely targeting viral proteases .

Key Observations :

  • Anticancer vs. Antiviral : The thiazole derivative (31) and claficapavir exemplify how structural modifications redirect activity toward different therapeutic areas.
  • Role of Substituents: The 4-fluorophenyl group in compound 31 enhances selectivity for KPNB1, a nuclear transport protein overexpressed in cancers . In contrast, claficapavir’s thiazolidinone core is critical for antiviral action .
  • Screening Utility : Simplification of the core structure (e.g., J048-0047) facilitates use in preliminary assays, highlighting the balance between complexity and functionality .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.